molecular formula C8H16N2O2 B14051386 4-Isopropyl-3-nitropiperidine

4-Isopropyl-3-nitropiperidine

Cat. No.: B14051386
M. Wt: 172.22 g/mol
InChI Key: CIZLREKKQLYNCE-UHFFFAOYSA-N
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Description

4-Isopropyl-3-nitropiperidine is a piperidine derivative characterized by the presence of an isopropyl group at the fourth position and a nitro group at the third position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitropiperidine typically involves the nitration of 4-isopropylpiperidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-nitropiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-nitropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .

Comparison with Similar Compounds

  • 4-Methyl-3-nitropiperidine
  • 4-Ethyl-3-nitropiperidine
  • 4-Isopropyl-2-nitropiperidine

Comparison: 4-Isopropyl-3-nitropiperidine is unique due to the specific positioning of the isopropyl and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the isopropyl group at the fourth position may enhance its steric hindrance and lipophilicity, potentially affecting its interaction with biological targets .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-nitro-4-propan-2-ylpiperidine

InChI

InChI=1S/C8H16N2O2/c1-6(2)7-3-4-9-5-8(7)10(11)12/h6-9H,3-5H2,1-2H3

InChI Key

CIZLREKKQLYNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNCC1[N+](=O)[O-]

Origin of Product

United States

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